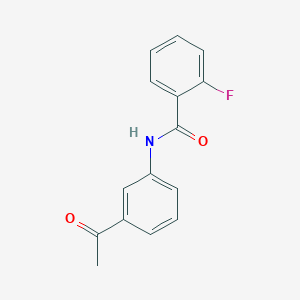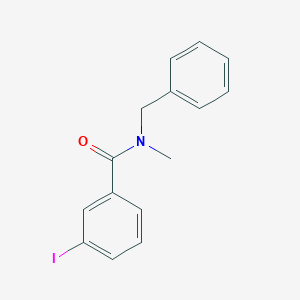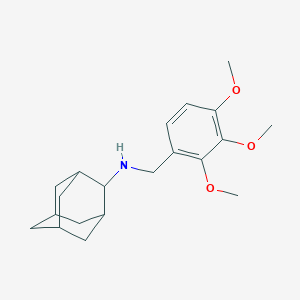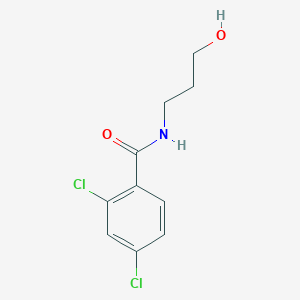
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MBMPT, is a compound belonging to the thiazolidinone family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
科学研究应用
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmaceuticals, it has been explored for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's, and Parkinson's. In material science, it has been investigated for its potential applications in the development of new materials with improved properties.
作用机制
The mechanism of action of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cell growth, and cell death. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. One potential direction is the development of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Finally, the study of its mechanism of action and interactions with other molecules could provide valuable insights into its biological activity and potential applications.
合成方法
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide. The final product is obtained through the reaction with 4-methoxybenzyl chloride. The synthesis method has been optimized to achieve high yield and purity of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one.
属性
产品名称 |
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-8-6-13(7-9-15)11-19-17(20)12-23-18(19)14-4-3-5-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3 |
InChI 键 |
NJMCNKPBAVPGMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
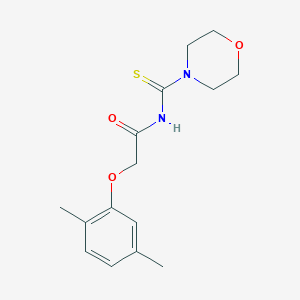

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
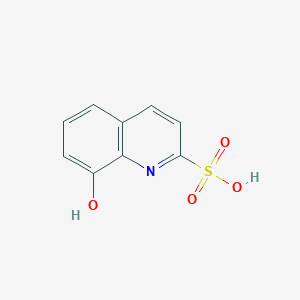
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




